Cas no 188491-09-0 (2-Bromo-N-(4-methoxyphenyl)butanamide)

2-Bromo-N-(4-methoxyphenyl)butanamide is a brominated amide derivative featuring a methoxyphenyl substituent, commonly utilized in organic synthesis and pharmaceutical research. Its key structural attributes include a reactive bromine moiety and an electron-rich aromatic ring, making it a versatile intermediate for nucleophilic substitution reactions and cross-coupling methodologies. The compound's stability under standard conditions and well-defined reactivity profile enhance its utility in constructing complex molecular frameworks. It is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a precursor for targeted functionalization. High purity and consistent performance ensure reliable results in synthetic applications.
2-Bromo-N-(4-methoxyphenyl)butanamide structure
188491-09-0 structure
Product name:2-Bromo-N-(4-methoxyphenyl)butanamide
CAS No:188491-09-0
MF:C11H14BrNO2
MW:272.138362407684
MDL:MFCD02939927
CID:4709436

2-Bromo-N-(4-methoxyphenyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-(4-methoxyphenyl)butanamide
    • MLS000682818
    • HMS2600E16
    • BBL020102
    • STK504312
    • SMR000312175
    • R6271
    • 2-Bromo-N-(4-methoxyphenyl)butanamide
    • MDL: MFCD02939927
    • Inchi: 1S/C11H14BrNO2/c1-3-10(12)11(14)13-8-4-6-9(15-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,13,14)
    • InChI Key: RDJQQRGZUVZLOQ-UHFFFAOYSA-N
    • SMILES: BrC(C(NC1C=CC(=CC=1)OC)=O)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Topological Polar Surface Area: 38.3

2-Bromo-N-(4-methoxyphenyl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1387055-1g
2-Bromo-N-(4-methoxyphenyl)butanamide
188491-09-0 97%
1g
¥1123 2023-04-15
Ambeed
A350022-5g
2-Bromo-N-(4-methoxyphenyl)butanamide
188491-09-0 97%
5g
$309.0 2024-04-22
Crysdot LLC
CD12101752-5g
2-Bromo-N-(4-methoxyphenyl)butanamide
188491-09-0 97%
5g
$306 2024-07-24
abcr
AB382339-1 g
2-Bromo-N-(4-methoxyphenyl)butanamide
188491-09-0
1g
€165.60 2022-08-31
abcr
AB382339-10 g
2-Bromo-N-(4-methoxyphenyl)butanamide
188491-09-0
10g
€508.80 2022-08-31
TRC
B021710-2000mg
2-Bromo-N-(4-methoxyphenyl)butanamide
188491-09-0
2g
$ 505.00 2022-06-07
A2B Chem LLC
AI43172-10g
2-Bromo-n-(4-methoxyphenyl)butanamide
188491-09-0 >95%
10g
$689.00 2024-04-20
abcr
AB382339-5g
2-Bromo-N-(4-methoxyphenyl)butanamide; .
188491-09-0
5g
€381.00 2024-07-24
abcr
AB382339-500mg
2-Bromo-N-(4-methoxyphenyl)butanamide; .
188491-09-0
500mg
€157.00 2024-07-24
abcr
AB382339-1g
2-Bromo-N-(4-methoxyphenyl)butanamide; .
188491-09-0
1g
€173.00 2024-07-24

Additional information on 2-Bromo-N-(4-methoxyphenyl)butanamide

Comprehensive Overview of 2-Bromo-N-(4-methoxyphenyl)butanamide (CAS No. 188491-09-0): Properties, Applications, and Industry Insights

2-Bromo-N-(4-methoxyphenyl)butanamide (CAS No. 188491-09-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a bromo-substituted butanamide backbone with a 4-methoxyphenyl group, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula C11H14BrNO2 and molecular weight 272.14 g/mol position it as a key candidate for drug discovery pipelines targeting enzyme modulation.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 2-Bromo-N-(4-methoxyphenyl)butanamide. Researchers frequently search for "butanamide derivatives in medicinal chemistry" or "brominated amides as synthetic intermediates," reflecting its relevance in developing kinase inhibitors and antimicrobial agents. The compound's crystalline solid form (typically white to off-white) and moderate solubility in polar solvents enhance its utility in controlled reactions.

From a synthetic perspective, CAS 188491-09-0 serves as a precursor for heterocyclic compounds, particularly in constructing oxazolines and thiazole derivatives. Industry patents highlight its role in creating crop protection agents, aligning with growing demand for sustainable agrochemicals. Analytical techniques like HPLC purity testing (typically >97%) and NMR characterization are critical for quality control, as emphasized in recent publications on high-throughput screening methodologies.

The compound's structure-activity relationship (SAR) profile attracts attention in computational chemistry circles. Molecular docking studies suggest potential interactions with tyrosine kinase domains, sparking investigations into "small molecule modulators of cellular signaling." Environmental considerations also drive innovation, with studies exploring biodegradable amide compounds as alternatives to persistent organic pollutants.

Supply chain dynamics for 2-Bromo-N-(4-methoxyphenyl)butanamide reflect broader shifts toward regionalized chemical manufacturing. Quality certifications like ISO 9001 and REACH compliance dominate purchaser inquiries, while technical datasheets emphasize storage stability under inert atmospheres. These factors contribute to its growing presence in contract research organization (CRO) catalogs worldwide.

Emerging applications in material science, particularly as a monomer for functional polymers, demonstrate the compound's cross-disciplinary potential. Recent conference presentations have highlighted its use in designing photo-responsive materials, coinciding with increased searches for "smart material precursors." This dual applicability in life sciences and advanced materials ensures sustained academic and industrial interest.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:188491-09-0)2-Bromo-N-(4-methoxyphenyl)butanamide
A1178113
Purity:99%
Quantity:5g
Price ($):278.0